

Rucaparib progression-free survival versus placebo

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Compound Focus: Rucaparib Camsylate

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Efficacy Comparison: Rucaparib vs. Placebo

The table below summarizes the key efficacy outcomes for rucaparib versus placebo from recent phase II and III clinical trials.

Cancer Type & Trial Name	Patient Population	Intervention	Median PFS (Months)	Hazard Ratio (HR) for PFS	Overall Survival (OS) Data
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| **Metastatic/Recurrent Endometrial Cancer** (Phase II) [1] [2] | Stage III/IV or recurrent disease after 1-2 lines of chemo | Rucaparib (n=39) | **28.1** | 0.45 (95% CI: 0.24-0.87); p=0.02 | Median OS not reached (vs. 28.4 mos with placebo); HR 0.43 (95% CI: 0.18-1.05) | | | Placebo (n=40) | 8.7 | -- | -- | | **Recurrent Ovarian Cancer** (ARIEL3, Phase III) [3] | Platinum-sensitive, after response to platinum-based chemo | Rucaparib (n=375) | *See note below* | -- | Final OS: No significant benefit in ITT population. | | | Placebo (n=189) | -- | -- | -- | | **First-Line Advanced Ovarian Cancer** (ATHENA-MONO, Phase III) [4] | Newly diagnosed, advanced cancer after response to platinum-based chemo | Rucaparib (n=427) | **20.2** (ITT) | 0.53 (95% CI: 0.42-0.69) | Interim OS at 35% maturity: HR 0.83 (95% CI: 0.58-1.17) | | | Placebo (n=111) | 9.2 | -- | -- | | **First-Line Advanced Ovarian Cancer** (ATHENA-MONO, Phase III) [4] | HRD subgroup | Rucaparib (n=185) | **31.4** | 0.52 (95% CI: 0.35-0.76) | -- | | | Placebo (n=49) | 12.0 | -- | -- |

> **Note on ARIEL3 PFS:** The ARIEL3 trial demonstrated a significant PFS benefit for rucaparib in a nested analysis of three populations: BRCA-mutated, homologous recombination deficient (HRD, which includes the BRCA-mutated group), and the overall intention-to-treat (ITT) group. The reported median PFS was longer with rucaparib in all these groups compared to placebo [3]. > > **HRD:** Homologous Recombination Deficiency.

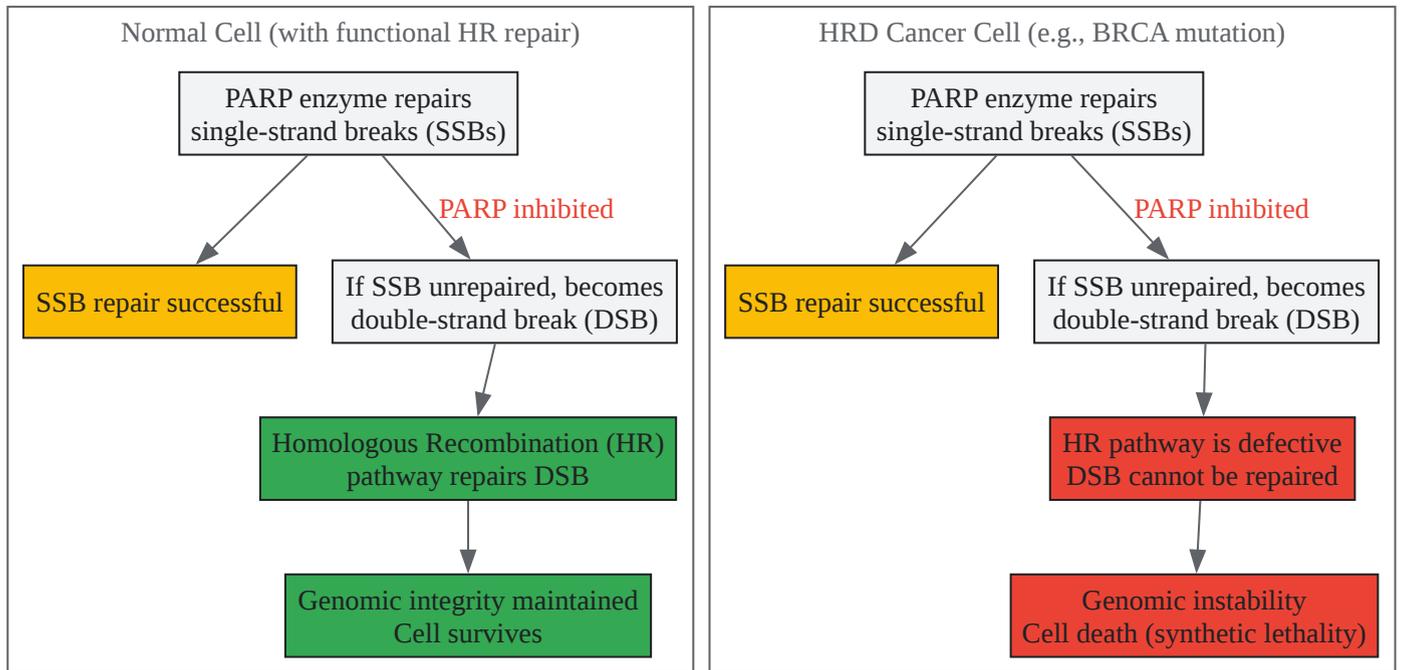
Experimental Trial Design and Methodology

The data presented above comes from high-quality, randomized controlled trials. Here are the key methodological details:

- **Study Design:** All cited trials were **randomized, double-blind, and placebo-controlled** [1] [3] [4]. This is the gold standard for evaluating a new treatment's efficacy.
- **Participants:** Patients had advanced gynecologic cancers (endometrial or ovarian) that had responded to platinum-based chemotherapy. A key eligibility criterion was having no evidence of disease progression immediately before starting the trial medication [1] [2].
- **Intervention and Dosing:** Patients were randomized to receive either oral rucaparib (600 mg, twice daily) or a matching placebo. Treatment continued until disease progression or unacceptable toxicity occurred [1] [2].
- **Primary Endpoint:** The main goal of these studies was to compare **Progression-Free Survival (PFS)**, defined as the time from randomization until objective disease progression or death from any cause [1] [4].
- **Statistical Analysis:** Efficacy was typically analyzed in predefined patient populations (e.g., ITT, HRD). The treatment effect is summarized by the **Hazard Ratio (HR)**, where an HR of less than 1 indicates a benefit for rucaparib. A 95% Confidence Interval (CI) that does not include 1, and a p-value of less than 0.05, are considered statistically significant [1] [4].

Mechanism of Action: PARP Inhibition in DNA Repair

Rucaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor. It targets PARP-1, PARP-2, and PARP-3 enzymes, which are crucial for repairing single-strand breaks in DNA [2]. The following diagram illustrates how this mechanism selectively targets cancer cells, particularly those with existing DNA repair defects.



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This concept of killing cancer cells with a pre-existing DNA repair defect (like HRD) while sparing healthy cells is known as **synthetic lethality** [2].

Interpretation and Relevance for Professionals

The data consistently shows that rucaparib maintenance therapy significantly delays disease progression compared to placebo across different settings. The PFS benefit is clinically meaningful, often doubling or tripling the median PFS. However, the translation of this benefit into an overall survival advantage appears to be more complex and may be influenced by subsequent therapies received by patients in the control arm [3].

- **Exploratory Biomarkers:** In the endometrial cancer trial, a potential correlation was found between **loss of p53 activity** and improved rucaparib response. Interestingly, traditional homologous recombination biomarkers did not predict response in this cancer type, suggesting the mechanism of

action in endometrial cancer may involve alternative pathways [1]. This is a key area for future research.

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